A|A/tau aggregation-IN-3
説明
Aβ/tau aggregation-IN-3 is a dual-target inhibitor designed to mitigate amyloid-β (Aβ) and tau protein aggregation, both key pathological hallmarks of Alzheimer’s disease (AD). According to biochemical assays, it exhibits potent anti-aggregation activity, with an IC50 of 0.85 μM in the Aβ-thioflavin T (Aβ-ThT) functional aggregation assay, demonstrating its efficacy in disrupting Aβ fibril formation . Its dual mechanism positions it as a promising candidate for multi-target AD therapeutics, addressing both Aβ plaques and neurofibrillary tangles .
特性
分子式 |
C23H22N4O3 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC名 |
[4-(3-anilino-4-nitrophenyl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C23H22N4O3/c28-23(18-7-3-1-4-8-18)26-15-13-25(14-16-26)20-11-12-22(27(29)30)21(17-20)24-19-9-5-2-6-10-19/h1-12,17,24H,13-16H2 |
InChIキー |
JDMFOPZXRFVZSS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
Aβ/tau aggregation-IN-1
Aβ/tau aggregation-IN-1 is another dual-target inhibitor that suppresses Aβ1-42 β-sheet formation and tau aggregation. However, quantitative data (e.g., IC50 values) are absent in the evidence, making direct potency comparisons challenging. Structurally, it may differ from Aβ/tau aggregation-IN-3, as the latter’s superior Aβ-ThT inhibition (IC50 = 0.85 μM) suggests optimized binding or pharmacokinetic properties .
TRV-1387 (HY-153431)
Its development status and mechanism remain under investigation, highlighting Aβ/tau aggregation-IN-3’s advantage as a well-characterized inhibitor with proven in vitro efficacy .
Volatile Compounds (Cin, PEA, TEMED)
Cinnamaldehyde (Cin), phenethyl alcohol (PEA), and tetramethylethylenediamine (TEMED) are volatile small molecules shown to reduce tau fibrillization in AFM and CD spectroscopy studies (Figures 7–8, ). However, their mechanisms differ significantly from Aβ/tau aggregation-IN-3:


- Cin/PEA/TEMED: Act via non-specific hydrophobic interactions or structural destabilization of tau.
- Aβ/tau aggregation-IN-3: Targets specific amyloidogenic regions, as evidenced by its low IC50 in Aβ-ThT assays .
Series III Compounds (27–39)
Compounds 27–39 (Table 3, ) are reported to inhibit Aβ42 and tau aggregation, along with BACE1 activity.
Data Tables
Table 1. Key Comparative Data for Aβ/tau aggregation-IN-3 and Similar Compounds
Table 2. Advantages and Limitations of Aβ/tau aggregation-IN-3 vs. Peers
| Compound | Advantages | Limitations |
|---|---|---|
| Aβ/tau aggregation-IN-3 | Dual-target, sub-1 μM IC50, validated in vitro | No in vivo data available |
| Aβ/tau aggregation-IN-1 | Dual-target | Lack of quantitative data |
| TRV-1387 | Novel structure | Unpublished efficacy data |
| Cin/PEA/TEMED | Low molecular weight | Volatility, non-specific mechanisms |
Research Findings and Discussion
- Superior Potency : Aβ/tau aggregation-IN-3’s IC50 of 0.85 μM outperforms most peers, as sub-1 μM inhibitors are rare in amyloid research .
- Dual-Target Efficacy : Unlike Cin/PEA/TEMED (tau-specific) or Series III compounds (variable BACE1 activity), Aβ/tau aggregation-IN-3 simultaneously targets Aβ and tau, addressing AD complexity .
- Structural Insights : AFM imaging (Figure 8, ) and CD spectroscopy (Figure 7, ) for Cin/PEA/TEMED provide mechanistic clarity but lack the quantitative rigor of Aβ/tau aggregation-IN-3’s ThT-based validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
